methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a thiophene ring, pyrazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety and other functional groups through various organic reactions such as alkylation, acylation, and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and development.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE
- METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N4O4S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-[[2-methyl-3-(3-methylpyrazol-1-yl)propyl]amino]-2-oxoacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H24N4O4S/c1-10(9-22-7-6-11(2)21-22)8-19-15(23)16(24)20-17-14(18(25)26-5)12(3)13(4)27-17/h6-7,10H,8-9H2,1-5H3,(H,19,23)(H,20,24) |
InChI Key |
PXJOHOGUBYZRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.